molecular formula C7H18INO2 B1202979 2-(Hydroxyethoxy)ethyl]trimethylammonium Iodide (1:1) CAS No. 41830-55-1

2-(Hydroxyethoxy)ethyl]trimethylammonium Iodide (1:1)

Cat. No.: B1202979
CAS No.: 41830-55-1
M. Wt: 275.13 g/mol
InChI Key: OHIFSOQCEPPUNY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxyethoxy)ethyl]trimethylammonium Iodide (1:1) is a quaternary ammonium compound with the molecular formula C7H18INO2. It is commonly used as a reference standard in various scientific applications, particularly in the field of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyethoxy)ethyl]trimethylammonium Iodide typically involves the reaction of 2-[2-(dimethylamino)ethoxy]ethanol with methyl iodide . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyethoxy)ethyl]trimethylammonium Iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions with this compound include methyl iodide and other alkylating agents. The reactions are typically carried out under mild conditions to prevent decomposition of the product .

Major Products Formed

The major products formed from reactions involving 2-(Hydroxyethoxy)ethyl]trimethylammonium Iodide depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds .

Scientific Research Applications

2-(Hydroxyethoxy)ethyl]trimethylammonium Iodide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Hydroxyethoxy)ethyl]trimethylammonium Iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, affecting membrane permeability and transport processes . This interaction can influence various cellular functions and pathways.

Comparison with Similar Compounds

Properties

CAS No.

41830-55-1

Molecular Formula

C7H18INO2

Molecular Weight

275.13 g/mol

IUPAC Name

2-(2-hydroxyethoxy)ethyl-trimethylazanium;iodide

InChI

InChI=1S/C7H18NO2.HI/c1-8(2,3)4-6-10-7-5-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1

InChI Key

OHIFSOQCEPPUNY-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCOCCO.[I-]

Canonical SMILES

C[N+](C)(C)CCOCCO.[I-]

Synonyms

(2-hydroxyethyl)choline ether
O-(2-hydroxyethyl)choline

Origin of Product

United States

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